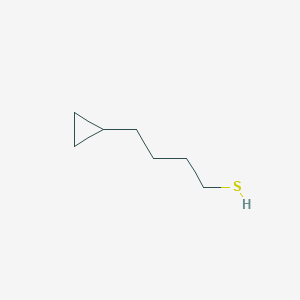

![molecular formula C8H8ClN3O2 B2838571 (E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine CAS No. 676483-76-4](/img/structure/B2838571.png)

(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis process of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not clearly documented in the available resources .Molecular Structure Analysis

The molecular structure of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-methylhydrazine” are not clearly documented in the available resources .Applications De Recherche Scientifique

Antitumor Activity

One study focused on the synthesis of 1,2-bis(arylsulfonyl)-1-methylhydrazines, evaluating their antineoplastic activity against leukemia. The most active compound in this series showed significant survival time extension in tumor-bearing mice, indicating its potential as an antitumor agent (Shyam et al., 1986).

DNA Binding and Antioxidant Activity

Another research created ruthenium(III) complexes with thiosemicarbazone ligands, showing DNA binding via intercalation and significant antioxidant activity. These complexes demonstrated cytotoxicity against cancer cells, suggesting their application in cancer treatment (Sampath et al., 2013).

Synthesis of Broad-Spectrum Antibacterial Candidates

A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives with broad-spectrum antibacterial properties and moderate antifungal activity. These compounds showed potent antibacterial activity with minimal inhibitory concentration values, indicating their effectiveness in killing bacteria at low concentrations (Al-Wahaibi et al., 2020).

Chemical Derivatization for Compound Analysis

Research on 2-nitrophenylhydrazine (2-NPH) has shown its utility in the derivatization of carboxylic acids, aldehydes, and ketones for their analysis via high-performance liquid chromatography. This method aids in identifying and quantifying these compounds in various samples, highlighting the versatility of nitrophenylhydrazines in analytical chemistry (Peters et al., 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c1-10-11-5-6-4-7(12(13)14)2-3-8(6)9/h2-5,10H,1H3/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIXRZRBPHUCRY-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-5-nitrophenyl)methylidene]-2-methylhydrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2838495.png)

![4-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2838496.png)

![N,5-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-1H-indole-2-carboxamide](/img/structure/B2838498.png)

![6-(2-azepan-1-yl-2-oxoethyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B2838500.png)

![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)

![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)

![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)

![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2838510.png)